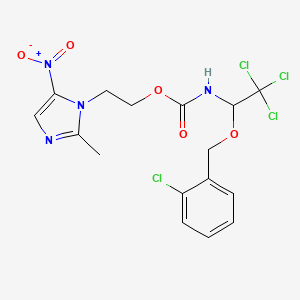

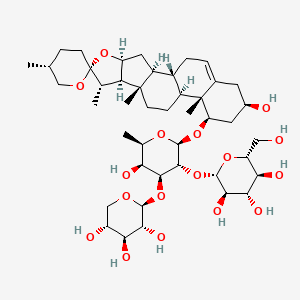

![molecular formula C13H9ClN4S B3012537 4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 339279-50-4](/img/structure/B3012537.png)

4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine is a useful research compound. Its molecular formula is C13H9ClN4S and its molecular weight is 288.75. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

The design and synthesis of new pyrimidine derivatives, combined with thiazolidin-4-one, derived from 4-(2-chlorophenyl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine, have shown significant in vitro anticancer activities. These compounds were screened against a full panel of NCI 60 cell lines, with one compound demonstrating notable growth inhibition, particularly against the Lung cancer cell line (HOP-92), without observable cytotoxicity. This suggests its potential as a lead compound for developing new anticancer agents (Rashid et al., 2014).

Antiallergy and Antifungal Activities

Derivatives of the compound have also been synthesized and evaluated for antiallergy activities, showing promising results in anti-passive peritoneal anaphylaxis, anti-passive cutaneous anaphylaxis, and anti-slow reacting substance of anaphylaxis activities (Suzuki et al., 1992). Additionally, certain derivatives have demonstrated antifungal effects against significant types of fungi, including Aspergillus terreus and Aspergillus niger, indicating their potential as antifungal agents (Jafar et al., 2017).

Insecticidal and Antibacterial Applications

New derivatives synthesized under solvent-free conditions have shown remarkable insecticidal activity against the cotton leafworm, Spodoptera littoralis. The study emphasizes the potential of 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives in pest control applications (Ismail et al., 2021). Another research focused on benzothiazole pyrimidine derivatives, which exhibited significant antibacterial and antifungal activities, surpassing standard drugs in some cases (Maddila et al., 2016).

Zukünftige Richtungen

The future research directions for “4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine” and its derivatives could involve further exploration of their biological activities and potential therapeutic applications. For instance, similar compounds have shown promising antitubercular activity , suggesting potential for development into new treatments.

Wirkmechanismus

Target of Action

The compound “4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine” belongs to the class of thiazole derivatives . Thiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .

Mode of Action

The mode of action of thiazole derivatives can vary depending on the specific compound and its targets. For instance, some thiazole derivatives have been found to inhibit Aurora kinase A (AURKA), a protein involved in cell division . These compounds can reduce clonogenicity, arrest the cell cycle at the G2/M phase, and induce caspase-mediated apoptotic cell death . .

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways depending on their specific targets. For example, inhibitors of AURKA can affect the cell cycle and apoptosis pathways . .

Pharmacokinetics

The pharmacokinetics of thiazole derivatives, including absorption, distribution, metabolism, and excretion (ADME) properties, can vary depending on the specific compound. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . .

Result of Action

The result of action of thiazole derivatives can vary depending on the specific compound and its targets. For instance, inhibitors of AURKA can reduce clonogenicity, arrest the cell cycle at the G2/M phase, and induce caspase-mediated apoptotic cell death . .

Eigenschaften

IUPAC Name |

4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN4S/c14-9-3-1-8(2-4-9)12-17-7-11(19-12)10-5-6-16-13(15)18-10/h1-7H,(H2,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJZXBADVLMAOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(S2)C3=NC(=NC=C3)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-Methoxyphenyl)-2-[1-(2-methylsulfonylbenzoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B3012457.png)

![N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3012459.png)

![[2-[(3,5-dichloropyridin-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3012461.png)

![2,2-Difluoro-N-pyridin-3-yl-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B3012462.png)

![2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B3012469.png)

![(E)-N-[3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B3012470.png)

![2-Fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B3012472.png)

![6-(Trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}nicotinonitrile](/img/structure/B3012477.png)